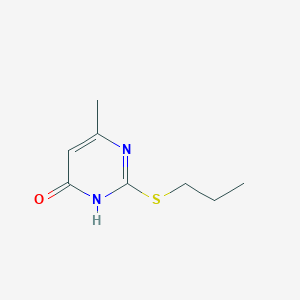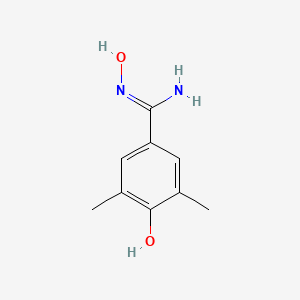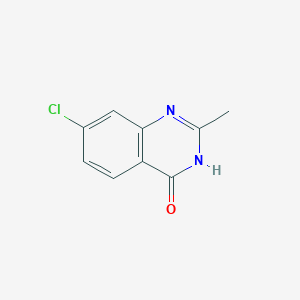
7-Chloro-2-methylquinazolin-4-ol
概要
説明
7-Chloro-2-methylquinazolin-4-ol is a chemical compound belonging to the quinazoline class, characterized by its molecular structure that includes a quinazoline core with a chlorine atom at the 7th position and a methyl group at the 2nd position
作用機序
Target of Action
The primary target of 7-Chloro-2-methylquinazolin-4-ol is the poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase) . These enzymes play a crucial role in various biological processes. Poly (ADP-ribose) synthetase is involved in DNA repair, gene expression, and cell death, while ATCase is a key enzyme in the pyrimidine biosynthetic pathway .
Mode of Action
This compound acts as a competitive inhibitor of poly (ADP-ribose) synthetase and ATCase . It binds to the active sites of these enzymes, preventing their normal substrates from binding and thus inhibiting their activity .
Biochemical Pathways
By inhibiting poly (ADP-ribose) synthetase and ATCase, this compound affects the DNA repair and pyrimidine biosynthesis pathways respectively . The downstream effects of this inhibition can lead to changes in cell proliferation and survival .
Result of Action
The inhibition of poly (ADP-ribose) synthetase and ATCase by this compound can lead to disruption of DNA repair and alteration of pyrimidine biosynthesis . This can result in cellular effects such as changes in cell proliferation and survival .
生化学分析
Biochemical Properties
7-Chloro-2-methylquinazolin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent competitive inhibitor of poly (ADP-ribose) synthetase, with a Ki value of 1.1 μM . Additionally, it inhibits mammalian aspartate transcarbamylase (ATCase) with an IC50 value of 0.20 mM . These interactions suggest that this compound can modulate key biochemical pathways by inhibiting enzymes involved in DNA repair and nucleotide synthesis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit ATCase in a concentration-dependent manner in vitro . In vivo studies have demonstrated that this compound can inhibit ATCase in a dose-dependent manner, indicating its potential impact on cellular metabolism and nucleotide synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of poly (ADP-ribose) synthetase, binding to the enzyme’s active site and preventing the synthesis of poly (ADP-ribose) chains . This inhibition can lead to alterations in DNA repair processes and cellular responses to DNA damage. Additionally, the inhibition of ATCase by this compound affects the synthesis of nucleotides, which are essential for DNA and RNA synthesis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the inhibitory effects of this compound on ATCase are concentration-dependent and can be observed over a period of two days This suggests that the compound remains stable and effective over short-term experimental durations
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that oral administration of the compound at doses ranging from 0.2 mg to 1 mg per day can inhibit ATCase in a dose-dependent manner Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The inhibition of poly (ADP-ribose) synthetase and ATCase by this compound suggests its role in modulating nucleotide synthesis and DNA repair pathways . These interactions can affect metabolic flux and metabolite levels, potentially leading to alterations in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. While specific transporters or binding proteins for this compound have not been extensively studied, its distribution within cells is likely influenced by its chemical properties and interactions with cellular components
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound’s ability to inhibit enzymes such as poly (ADP-ribose) synthetase and ATCase suggests that it may localize to the nucleus and cytoplasm, where these enzymes are active . Understanding the targeting signals and post-translational modifications that direct this compound to specific cellular compartments will provide insights into its precise mechanisms of action.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylquinazolin-4-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminobenzonitrile with chloroacetic acid in the presence of a base, followed by cyclization and subsequent chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure to achieve efficient synthesis.
化学反応の分析
Types of Reactions: 7-Chloro-2-methylquinazolin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The reactions of this compound can lead to the formation of various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activity, including its role as an inhibitor of certain enzymes.
Medicine: The compound has shown potential in medicinal chemistry, with studies exploring its use as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
類似化合物との比較
7-Chloro-2-methylquinazolin-4-ol is compared with other similar compounds to highlight its uniqueness:
2-Methylquinazolin-4-ol: Similar structure but lacks the chlorine atom at the 7th position.
7-Chloroquinazolin-4-ol: Similar structure but lacks the methyl group at the 2nd position.
2-Methyl-7-chloroquinazoline: Similar structure but with a different functional group.
特性
IUPAC Name |
7-chloro-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXQJNOGRWBTBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50411667 | |
| Record name | 7-chloro-2-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7012-88-6 | |
| Record name | 7-chloro-2-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-2-(quinolin-2-yl)ethenyl]phenol](/img/structure/B1436496.png)
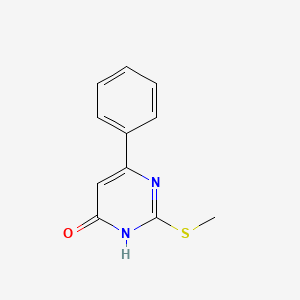
![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1436498.png)
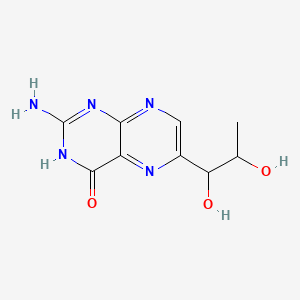

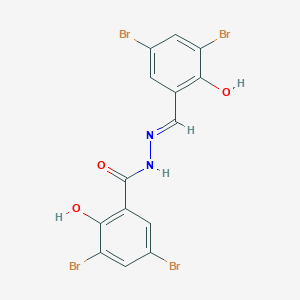
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436504.png)
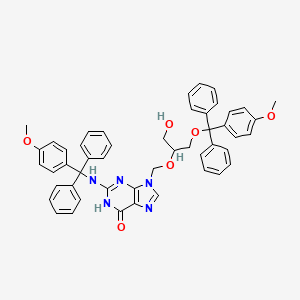
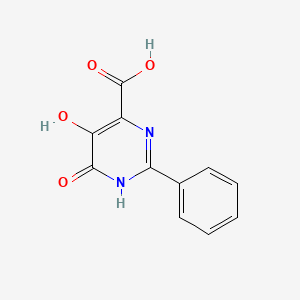
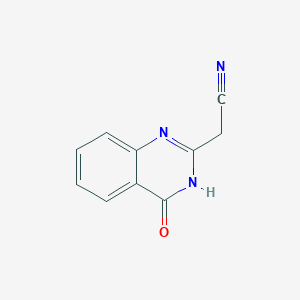
![(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B1436511.png)

